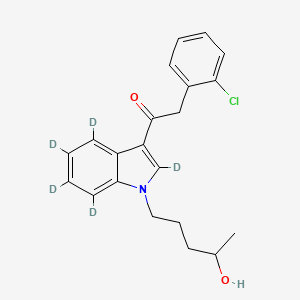

2-(2-chlorophenyl)-1-(1-(4-hydroxypentyl)-1H-indol-3-yl)ethan-1-one-2,4,5,6,7-d5

CAS No.:

Cat. No.: VC14478616

Molecular Formula: C21H22ClNO2

Molecular Weight: 360.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H22ClNO2 |

|---|---|

| Molecular Weight | 360.9 g/mol |

| IUPAC Name | 2-(2-chlorophenyl)-1-[2,4,5,6,7-pentadeuterio-1-(4-hydroxypentyl)indol-3-yl]ethanone |

| Standard InChI | InChI=1S/C21H22ClNO2/c1-15(24)7-6-12-23-14-18(17-9-3-5-11-20(17)23)21(25)13-16-8-2-4-10-19(16)22/h2-5,8-11,14-15,24H,6-7,12-13H2,1H3/i3D,5D,9D,11D,14D |

| Standard InChI Key | ALUOSHHIHVCMCU-QMJOWLLBSA-N |

| Isomeric SMILES | [2H]C1=C(C(=C2C(=C1[2H])C(=C(N2CCCC(C)O)[2H])C(=O)CC3=CC=CC=C3Cl)[2H])[2H] |

| Canonical SMILES | CC(CCCN1C=C(C2=CC=CC=C21)C(=O)CC3=CC=CC=C3Cl)O |

Introduction

Chemical Architecture and Nomenclature

Structural Breakdown

The compound’s systematic name delineates its molecular architecture:

-

2-(2-Chlorophenyl): A benzene ring substituted with chlorine at the ortho position, attached to the ketone group.

-

1-(1-(4-Hydroxypentyl)-1H-indol-3-yl): An indole moiety substituted at the N1 position with a 4-hydroxypentyl chain (-CH2CH2CH(OH)CH2CH3).

-

Ethan-1-one: A ketone bridge linking the chlorophenyl and indole groups.

-

2,4,5,6,7-d5: Deuterium atoms replace hydrogen at positions 2, 4, 5, 6, and 7 of the indole ring, enhancing molecular stability for mass spectrometric detection .

Crystallographic and Stereochemical Features

While direct crystallographic data for this compound is unavailable, analogous structures exhibit planar indole and dihydropyridine rings with dihedral angles exceeding 75° between aromatic systems . The 4-hydroxypentyl side chain likely introduces steric hindrance, potentially affecting receptor binding kinetics compared to shorter alkyl chains .

Synthesis and Characterization

Synthetic Pathways

The synthesis involves multi-step organic reactions:

-

Indole Core Formation: Condensation of substituted anilines with carbonyl compounds under acidic conditions, as demonstrated in similar indole syntheses .

-

N-Alkylation: Introduction of the 4-hydroxypentyl group via nucleophilic substitution or Mitsunobu reaction, preserving the hydroxyl functionality.

-

Chlorophenyl Acetylation: Friedel-Crafts acylation or coupling reactions to attach the 2-chlorophenylacetyl moiety .

-

Deuterium Labeling: Hydrogen-deuterium exchange at specified positions using deuterated solvents or catalytic deuteration methods.

Analytical Characterization

Key spectroscopic data inferred from structurally related compounds:

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderate solubility in polar aprotic solvents (DMF, DMSO) due to hydroxyl and ketone groups; limited aqueous solubility (estimated logP ~5.6) .

-

Stability: Deuterium substitution reduces metabolic degradation rates, enhancing plasma half-life in in vivo models compared to non-deuterated analogs.

Solid-State Interactions

Crystal packing in related compounds reveals intermolecular hydrogen bonding (O-H···O, N-H···O) and C-H···π interactions stabilizing the lattice . The hydroxypentyl chain’s hydroxyl group may participate in bifurcated hydrogen bonds, influencing crystallinity .

Biological Activity and Pharmacodynamics

Cannabinoid Receptor Interactions

While direct binding assays for this compound are unavailable, structural analogs like JWH-206 exhibit high affinity for CB1 (Ki ~0.3 nM) and CB2 (Ki ~1.2 nM) receptors . Key determinants of activity include:

-

Chlorophenyl Group: Enhances lipophilicity and Van der Waals interactions with receptor hydrophobic pockets.

-

Hydroxypentyl Chain: The hydroxyl group may form hydrogen bonds with serine residues (e.g., Ser383 in CB1), modulating efficacy .

Metabolic Pathways

Deuterium labeling at the indole ring positions 2,4,5,6,7 retards oxidative metabolism by cytochrome P450 enzymes, a strategy employed to prolong half-life in deuterated pharmaceuticals.

Analytical and Forensic Applications

Mass Spectrometric Detection

Deuterium incorporation generates distinct isotopic signatures (e.g., m/z 355.87 vs. 350.84 for non-deuterated form), enabling precise quantification in biological matrices via LC-MS/MS.

Regulatory and Forensic Considerations

As a synthetic cannabinoid analog, this compound likely falls under controlled substance analog laws in multiple jurisdictions. Its deuterated form complicates detection in standard immunoassays, necessitating advanced chromatographic methods .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume